molecular formula C17H11ClFN3 B8662937 8-Chloro-6-(2-fluorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine CAS No. 59468-56-3

8-Chloro-6-(2-fluorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine

Cat. No.: B8662937
CAS No.: 59468-56-3
M. Wt: 311.7 g/mol
InChI Key: SNNAXVYUFKNABL-UHFFFAOYSA-N
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Description

8-Chloro-6-(2-fluorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine is a useful research compound. Its molecular formula is C17H11ClFN3 and its molecular weight is 311.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

59468-56-3

Molecular Formula

C17H11ClFN3

Molecular Weight

311.7 g/mol

IUPAC Name

8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine

InChI

InChI=1S/C17H11ClFN3/c18-11-5-6-16-14(7-11)17(13-3-1-2-4-15(13)19)21-9-12-8-20-10-22(12)16/h1-8,10H,9H2

InChI Key

SNNAXVYUFKNABL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CN2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 50 mg of 8-chloro-6-(2-fluorophenyl)-3a,4-dihydro-1H-imidazo[1,5-a][1,4]benzodiazepine 2-oxide in 3 ml of methanol containing 25 mg of potassium t-butoxide was heated to reflux for 10 min. The mixture was evaporated partially and the residue was partitioned between methylene chloride and sodium bicarbonate solution. The organic phase was dried and evaporated. Crystallization of the residue from ether yielded product with mp 148°-151° C.
Name
8-chloro-6-(2-fluorophenyl)-3a,4-dihydro-1H-imidazo[1,5-a][1,4]benzodiazepine 2-oxide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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